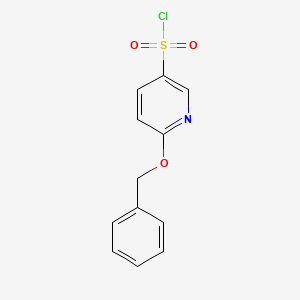

6-(Benzyloxy)pyridine-3-sulfonyl chloride

Beschreibung

BenchChem offers high-quality 6-(Benzyloxy)pyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)pyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H10ClNO3S |

|---|---|

Molekulargewicht |

283.73 g/mol |

IUPAC-Name |

6-phenylmethoxypyridine-3-sulfonyl chloride |

InChI |

InChI=1S/C12H10ClNO3S/c13-18(15,16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI-Schlüssel |

GCVXGJULOOCYGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Physicochemical Profiling and Synthetic Applications of 6-(Benzyloxy)pyridine-3-sulfonyl Chloride: A Technical Guide

Executive Summary

6-(Benzyloxy)pyridine-3-sulfonyl chloride (CAS: 1713804-52-4) is a highly specialized heteroaryl building block utilized extensively in medicinal chemistry and drug development. As a precursor to sulfonamides—a ubiquitous motif in FDA-approved antibacterial agents, COX-2 inhibitors, and kinase inhibitors—this compound offers unique electronic and steric properties. This whitepaper provides an in-depth analysis of its physicochemical profile, intrinsic reactivity, and field-proven synthetic protocols, designed to equip researchers with self-validating methodologies for reliable application.

Structural and Physicochemical Properties

The incorporation of a benzyloxy group at the 6-position of the pyridine ring fundamentally alters the electronic landscape of the molecule compared to an unsubstituted pyridine-3-sulfonyl chloride.

Quantitative Data Profile

Table 1: Fundamental physicochemical properties of 6-(Benzyloxy)pyridine-3-sulfonyl chloride.

| Property | Value |

| IUPAC Name | 6-(benzyloxy)pyridine-3-sulfonyl chloride |

| CAS Number | 1713804-52-4 |

| Molecular Formula | C12H10ClNO3S |

| Molecular Weight | 283.74 g/mol |

| InChIKey | GCVXGJULOOCYGE-UHFFFAOYSA-N |

| MDL Number | MFCD25328797 |

| Physical State | Solid (Typical for MW > 250 g/mol heteroaryls) |

| Solubility | Soluble in DCM, THF, EtOAc, DMF; Reacts with Water |

| Storage Conditions | 2–8 °C, under inert gas (Ar/N2), strictly moisture-free |

Electronic and Steric Causality

The benzyloxy group (-OCH2Ph) at C-6 acts as a strong electron-donating group via resonance (+R effect). The lone pair on the oxygen atom delocalizes into the pyridine

Practical Implication: This intrinsic electronic modulation makes the compound slightly more resistant to spontaneous atmospheric hydrolysis than standard benzenesulfonyl chlorides. However, it also implies that reactions with sterically hindered or electron-deficient amines will require a nucleophilic catalyst (such as DMAP) to achieve high yields [1].

Chemical Reactivity and Stability

Sulfonyl chlorides are inherently moisture-sensitive electrophiles. The primary degradation pathway is hydrolysis, where exposure to water leads to the formation of 6-(benzyloxy)pyridine-3-sulfonic acid and the evolution of hydrogen chloride (HCl) gas.

-

Hydrolysis vs. Aminolysis: In synthetic applications, the rate of aminolysis must outcompete hydrolysis. This dictates the use of strictly anhydrous solvents and non-nucleophilic bases.

-

Storage Protocols: To maintain structural integrity, the reagent must be stored at 2–8 °C (or -20 °C for long-term preservation) under an inert atmosphere (Argon or Nitrogen). Repeated freeze-thaw cycles or exposure to ambient humidity will rapidly degrade the active titer of the reagent.

Experimental Workflow: Synthesis of a Sulfonamide Derivative

The following protocol details the synthesis of a sulfonamide derivative using 6-(Benzyloxy)pyridine-3-sulfonyl chloride. This methodology is engineered as a self-validating system , ensuring that the researcher can visually and analytically confirm the success of each step [2, 3].

Step-by-Step Methodology

Step 1: System Preparation & Nucleophile Activation

-

Action: Flame-dry a round-bottom flask under vacuum and purge with Argon. Dissolve the target primary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM).

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric hindrance prevents it from acting as a competing nucleophile, thereby eliminating the formation of unwanted sulfonamide byproducts. The Argon purge validates the exclusion of competitive hydrolysis pathways.

Step 2: Catalysis & Electrophile Addition

-

Action: Cool the solution to 0 °C using an ice bath. Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Slowly add 6-(Benzyloxy)pyridine-3-sulfonyl chloride (1.1 equiv) portion-wise.

-

Causality: The 0 °C environment suppresses exothermic degradation. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate is significantly more reactive toward the amine than the original sulfonyl chloride, driving the reaction forward efficiently.

Step 3: Reaction Monitoring (Self-Validation)

-

Action: Monitor the reaction progress via LC-MS after 1 hour.

-

Validation Cue: Sulfonyl chlorides react with methanol (a standard LC-MS mobile phase). Therefore, unreacted starting material will appear as the methyl sulfonate adduct (

at m/z 280). The complete disappearance of this specific mass and the emergence of the product mass (

Step 4: Quenching & Workup

-

Action: Quench the reaction by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes. Extract the product into the organic (DCM) layer.

-

Validation Cue: The addition of NaHCO3 will result in immediate effervescence (CO2 gas evolution). The cessation of this bubbling visually validates that all residual HCl and unreacted sulfonyl chloride have been successfully neutralized and hydrolyzed into the water-soluble sulfonic acid, ensuring a clean organic extraction.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the nucleophilic substitution reaction, highlighting the transient intermediate formed during the process.

Mechanistic workflow of sulfonamide synthesis via nucleophilic attack on the sulfonyl chloride.

Analytical Characterization

To verify the structural integrity of the synthesized sulfonamide derivative, researchers should rely on orthogonal analytical techniques:

-

1H NMR Spectroscopy: The benzyloxy group provides a highly reliable diagnostic signal. The methylene protons (-OCH2-) typically appear as a sharp, distinct singlet integrating to 2H around

5.30–5.50 ppm. The pyridine ring will exhibit a characteristic coupling pattern: a doublet for H-2 (most deshielded, adjacent to nitrogen), a doublet of doublets for H-4, and a doublet for H-5. -

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS should be utilized to confirm the exact mass of the sulfonamide product, ensuring no desulfonylation or cleavage of the benzyl ether occurred during the reaction.

References

-

Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: ResearchGate URL: [Link]

-

Title: Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities Source: NIH PubMed Central (PMC) URL: [Link]

-

Title: CAS No. 1713804-52-4 | 6-(Benzyloxy)pyridine-3-sulfonyl chloride Source: ChemSrc URL: [Link]

An In-depth Technical Guide to 6-(Benzyloxy)pyridine-3-sulfonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(benzyloxy)pyridine-3-sulfonyl chloride, a valuable building block in medicinal chemistry and organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this compound's properties, synthesis, and potential applications.

Core Compound Identifiers and Properties

6-(Benzyloxy)pyridine-3-sulfonyl chloride is a substituted pyridine derivative incorporating a benzyloxy group and a reactive sulfonyl chloride moiety. These functional groups impart a unique combination of properties that make it a versatile reagent in the synthesis of complex molecules.

| Identifier | Value | Source |

| CAS Number | 1713804-52-4 | |

| Molecular Formula | C₁₂H₁₀ClNO₃S | |

| Molecular Weight | 283.74 g/mol | |

| InChI Key | GCVXGJULOOCYGE-UHFFFAOYSA-N | |

| Synonyms | 6-(phenylmethoxy)pyridine-3-sulfonyl chloride |

Strategic Synthesis of 6-(Benzyloxy)pyridine-3-sulfonyl chloride

While specific literature detailing the synthesis of 6-(benzyloxy)pyridine-3-sulfonyl chloride is not abundant, a robust synthetic strategy can be devised based on well-established transformations in pyridine chemistry. A logical and efficient approach involves the diazotization of the corresponding amine precursor, 6-(benzyloxy)pyridin-3-amine, followed by a Sandmeyer-type reaction.

Synthesis of the Precursor: 6-(Benzyloxy)pyridin-3-amine

Proposed Protocol: Diazotization and Sulfonyl Chlorination

This protocol is based on the principles of the Sandmeyer reaction, which is a versatile method for the conversion of aryl amines to a variety of functional groups via their diazonium salts.[1]

Reaction Scheme:

Caption: Proposed two-step synthesis of 6-(benzyloxy)pyridine-3-sulfonyl chloride from its amine precursor.

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 6-(benzyloxy)pyridin-3-amine in a suitable acidic aqueous medium, such as dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

-

Stir the mixture for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonyl Chlorination:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent like acetic acid, saturated with copper(II) chloride as a catalyst.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from the first step to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried, and purified, typically by column chromatography.

-

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures.

-

Acidic Conditions: The presence of a strong acid is necessary for the in situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive species for diazotization.

-

Copper Catalyst: In the Sandmeyer reaction, a copper(I) salt is traditionally used. However, copper(II) can also be effective, and the reaction proceeds via a radical mechanism.[1]

Chemical Reactivity and Synthetic Utility

The synthetic utility of 6-(benzyloxy)pyridine-3-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

Formation of Sulfonamides

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction:

Caption: General scheme for the synthesis of sulfonamides from 6-(benzyloxy)pyridine-3-sulfonyl chloride.

This reactivity is crucial in drug discovery, as the sulfonamide moiety is a common feature in many therapeutic agents.

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are also valuable synthetic intermediates.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The introduction of a benzyloxy and a sulfonyl group offers opportunities to modulate the physicochemical and pharmacological properties of pyridine-based drug candidates.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets.[2]

-

Modulation of Physicochemical Properties: The benzyloxy group can influence the lipophilicity and metabolic stability of a molecule.

-

Versatile Synthetic Handle: The sulfonyl chloride group allows for the facile introduction of a variety of substituents, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Water Reactive: Reacts with water, potentially violently, to liberate toxic and corrosive gases (HCl and sulfur oxides).[3][4]

-

Inhalation Hazard: May be harmful if inhaled, causing respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][6]

-

Avoid all personal contact, including inhalation of dust or vapors.[4]

-

Do not allow the compound to come into contact with water or moisture.[3][5]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from incompatible materials such as water, strong bases, and oxidizing agents.

-

For long-term storage, refrigeration (2-8°C) is recommended.[6]

Conclusion

6-(Benzyloxy)pyridine-3-sulfonyl chloride is a valuable, albeit not extensively documented, chemical entity with significant potential in organic synthesis and medicinal chemistry. Its synthesis, while requiring careful execution of diazotization and Sandmeyer-type reactions, is achievable through established chemical principles. The high reactivity of its sulfonyl chloride group makes it a versatile building block for creating diverse molecular architectures, particularly for the synthesis of sulfonamides and sulfonate esters. As with all reactive chemical reagents, strict adherence to safety protocols is paramount during its handling and use. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this compound in their work.

References

- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.

-

Wikipedia. Sandmeyer reaction. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, September 17). A general electrochemical strategy for the Sandmeyer reaction. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... Retrieved from [Link]

- Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.

- Google Patents. (n.d.). JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride.

-

DSpace@MIT. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

National Center for Biotechnology Information. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

-

WIPO Patentscope. (2016, January 6). 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

-

AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Retrieved from [Link]

-

Eureka | Patsnap. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US5162511A - Nitrosating and diazotizing reagents and reactions.

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PubMed Central. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021, November 22). Synthesis of new pyrazolo[3][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

- Google Patents. (n.d.). US11168069B2 - Heterocyclylsulfonyl-substituted pyridines and their use in the treatment of cancer.

-

National Center for Biotechnology Information. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2018, September 10). Nucleophilic Addition to Singlet Diradicals: Heterosymmetric Diradicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity scales for electrophiles and nucleophiles relevant for... Retrieved from [Link]

-

Mayr's Database of Reactivity Parameters. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. aksci.com [aksci.com]

molecular weight and formula of 6-(Benzyloxy)pyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(benzyloxy)pyridine-3-sulfonyl chloride, a key synthetic intermediate in medicinal chemistry. The content herein is structured to deliver not only procedural information but also the underlying scientific rationale, ensuring a robust understanding for its application in research and development.

Core Molecular Attributes

6-(Benzyloxy)pyridine-3-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a benzyloxy-substituted pyridine ring. These features make it a valuable building block for introducing the 6-(benzyloxy)pyridyl-3-sulfonyl moiety into target molecules, a common strategy in the design of bioactive compounds.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. While experimentally determined physical properties such as melting point and appearance are not widely reported in publicly available literature, data for the parent compound, pyridine-3-sulfonyl chloride, is provided for comparison.

| Property | 6-(Benzyloxy)pyridine-3-sulfonyl chloride | Pyridine-3-sulfonyl chloride (for comparison) |

| Molecular Formula | C₁₂H₁₀ClNO₃S | C₅H₄ClNO₂S[1] |

| Molecular Weight | 283.74 g/mol [2] | 177.61 g/mol [1] |

| CAS Number | 1713804-52-4[2] | 16133-25-8[1] |

| Appearance | Not widely reported. Expected to be a solid. | Colorless to yellowish oily liquid[3] |

| Melting Point | Not widely reported. | 10.2 ± 0.3 °C[3] |

| Solubility | Not widely reported. Likely soluble in aprotic organic solvents (DCM, THF, Dioxane). | Soluble in Methanol, MDC, EtOAc; slightly soluble in water[3] |

Chemical Structure

The structure combines a pyridine core, functionalized at the 3-position with a sulfonyl chloride and at the 6-position with a benzyloxy group.

Caption: Chemical Structure of 6-(Benzyloxy)pyridine-3-sulfonyl chloride.

Synthesis and Manufacturing

The proposed transformation follows a Sandmeyer-type reaction sequence, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.[7]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 6-(benzyloxy)pyridine-3-sulfonyl chloride.

Proposed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of pyridine-3-sulfonyl chloride.[3][4] Researchers should perform small-scale trials to optimize conditions.

-

Diazotization:

-

Suspend 6-(benzyloxy)pyridin-3-amine (1.0 eq) in aqueous hydrochloric acid (e.g., 6M) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with a catalytic amount of copper(II) chloride. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize acids), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product via flash column chromatography on silica gel.

-

Chemical Reactivity and Applications

The utility of 6-(benzyloxy)pyridine-3-sulfonyl chloride in drug discovery stems from its defined and predictable reactivity, primarily centered around the sulfonyl chloride functional group.

Formation of Sulfonamides

The principal reaction is the coupling with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of HCl. A base, such as pyridine or triethylamine, is typically required to scavenge the HCl byproduct.

Caption: General reaction scheme for sulfonamide synthesis.

Role in Drug Discovery

The pyridine-3-sulfonyl moiety is a key structural component in various pharmacologically active agents. For instance, the closely related compound, pyridine-3-sulfonyl chloride, is a critical intermediate in the synthesis of Vonoprazan , a potassium-competitive acid blocker used for treating acid-related diseases.[3] By analogy, 6-(benzyloxy)pyridine-3-sulfonyl chloride serves as a valuable intermediate for creating novel analogs, where the benzyloxy group can modulate properties such as:

-

Lipophilicity: Affecting cell permeability and pharmacokinetic profiles.

-

Metabolic Stability: The benzyl group can be a site for metabolism, or its presence can shield other parts of the molecule.

-

Target Binding: The benzyloxy group can form specific interactions within a biological target's binding pocket.

Stability of the Benzyloxy Protecting Group

A key consideration for researchers is the stability of the benzyl ether linkage. While generally robust, it is susceptible to cleavage under certain conditions, a reaction known as debenzylation.

-

Catalytic Hydrogenation: This is the most common method for debenzylation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas, ammonium formate). This must be considered if subsequent synthetic steps involve reduction conditions.

-

Strong Acids: Certain strong Lewis or Brønsted acids can also cleave the benzyl ether.

This lability can be a strategic advantage, allowing for the unmasking of a hydroxyl group at a later stage of a synthesis.

Analytical Characterization

Confirming the identity and purity of 6-(benzyloxy)pyridine-3-sulfonyl chloride is critical. While specific, published spectra for this compound are scarce, the expected NMR signals can be predicted based on the analysis of its constituent parts.

Predicted NMR Spectral Data

The following table outlines the anticipated chemical shifts (in ppm) for ¹H and ¹³C NMR in a solvent like CDCl₃. These are estimates and actual values may vary.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Pyridine H-2 | 8.8 - 9.0 | 151 - 153 | Downfield due to proximity to N and influence of SO₂Cl. |

| Pyridine H-4 | 8.2 - 8.4 | 140 - 142 | Downfield due to electron-withdrawing SO₂Cl group. |

| Pyridine H-5 | 6.9 - 7.1 | 111 - 113 | Upfield due to electron-donating effect of benzyloxy group. |

| Benzyl CH₂ | 5.4 - 5.6 | 70 - 72 | Typical range for a benzylic ether methylene group. |

| Phenyl H (ortho, meta, para) | 7.3 - 7.5 | 127 - 129 | Standard aromatic region for a monosubstituted benzene ring. |

| Pyridine C-3 | - | 135 - 138 | Carbon directly attached to the sulfonyl group. |

| Pyridine C-6 | - | 163 - 165 | Carbon attached to the benzyloxy group, significantly downfield. |

| Phenyl C-ipso | - | 135 - 137 | Carbon of the phenyl ring attached to the CH₂O group. |

For reference, spectral data for the precursor, 6-(benzyloxy)pyridin-3-amine, is available in public databases like PubChem.[6]

Safety, Handling, and Storage

As a member of the sulfonyl chloride class, this compound must be handled with significant care. The primary hazards are its corrosivity and high reactivity, especially with water.

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a full-face shield are essential.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before each use.

-

Body Protection: A chemical-resistant lab coat or apron is required.

Handling Procedures

-

Fume Hood: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.

-

Inert Atmosphere: While not always strictly necessary for short periods, handling and storing under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent slow hydrolysis from atmospheric moisture.

-

Water Reactivity: This compound will react exothermically with water, alcohols, and other protic nucleophiles to release corrosive hydrochloric acid (HCl). NEVER add water directly to the sulfonyl chloride.

-

Quenching: To safely neutralize excess reagent after a reaction, slowly add the reaction mixture to a cold, stirred solution of a weak base, such as aqueous sodium bicarbonate.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from water, moisture, and incompatible materials such as strong bases and oxidizing agents.

References

- Google Patents. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.

-

PubChem. 6-(Benzyloxy)pyridin-3-amine | C12H12N2O | CID 563286. [Link]

-

Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

-

European Patent Office. EP 0583960 A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. [Link]

-

PubChem. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136. [Link]

- Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

WIPO Patentscope. 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]

-

PubChemLite. 6-(benzyloxy)pyridin-3-ol (C12H11NO2). [Link]

-

Scribd. Sulphonation and Diazotization Mechanisms. [Link]

Sources

- 1. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(benzyloxy)pyridine-3-sulfonyl chloride | 1713804-52-4 [sigmaaldrich.com]

- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. 6-(Benzyloxy)pyridin-3-amine | C12H12N2O | CID 563286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

Chemical Stability of Benzyloxy-Substituted Pyridine Sulfonyl Chlorides

The following technical guide details the chemical stability, synthesis, and handling of benzyloxy-substituted pyridine sulfonyl chlorides. It is structured for researchers requiring high-fidelity protocols and mechanistic insight.[1][2]

Technical Guide & Handling Protocols

Executive Summary: The Stability Paradox

Benzyloxy-substituted pyridine sulfonyl chlorides are high-value intermediates in medicinal chemistry, particularly for sulfonamide synthesis.[1][2] However, they present a stability paradox : the very electronic features that make them useful (the pyridine nitrogen and the benzyloxy ether) conspire to accelerate their decomposition.

Unlike benzene sulfonyl chlorides, these heterocyclic analogs are prone to autocatalytic degradation . The pyridine nitrogen can act as an intramolecular nucleophile or a general base catalyst for hydrolysis. Furthermore, the benzyloxy group—typically a robust protecting group—becomes a liability in this specific context. Hydrolysis of the sulfonyl chloride releases HCl, which can cleave the benzyl ether, collapsing the aromatic system into a stable but useless pyridone.

This guide provides the mechanistic understanding and practical protocols required to synthesize, isolate, and utilize these reagents without degradation.

Part 1: Mechanistic Analysis of Instability

To handle these compounds, one must understand the three specific pathways of decomposition.

The "Suicide" Hydrolysis Cycle

The primary failure mode is moisture-induced hydrolysis, which triggers a cascade of destruction.

-

Step 1 (Initiation): Trace water attacks the sulfonyl chloride (

), releasing sulfonic acid ( -

Step 2 (Acid Accumulation): In a closed vial, HCl concentration spikes.

-

Step 3 (Ether Cleavage): The benzyloxy group is acid-sensitive.[1][2] High local acidity protonates the ether oxygen, facilitating cleavage (debenzylation).

-

Step 4 (Pyridone Collapse): Once debenzylated, 2- or 4-hydroxypyridines tautomerize almost exclusively to pyridones (lactams).[1][2] This destroys the aromaticity required for the sulfonyl group's reactivity and often leads to desulfonylation.

Pyridine Nitrogen Autocatalysis

The pyridine nitrogen is basic (

-

Intermolecular: One molecule's nitrogen attacks another's sulfur center, forming a sulfonyl-pyridinium salt.[1][2] This highly electrophilic species reacts rapidly with any nucleophile (even weak ones like water or chloride ions), accelerating decomposition.

-

Intramolecular: If the sulfonyl group is at the 2-position, the nitrogen lone pair destabilizes the C-S bond, making the compound prone to

extrusion (loss of sulfur dioxide) to form a chloropyridine.

Regio-Specific Stability Rules

-

3-Sulfonyl Isomers: Most stable.[1][2] The sulfonyl group is meta to the nitrogen, preventing direct resonance interaction.

-

2-Sulfonyl / 4-Sulfonyl Isomers: Highly unstable.[1][2] The electron-deficient nature of these positions (alpha/gamma to nitrogen) weakens the C-S bond. 2-pyridinesulfonyl chlorides often decompose at room temperature and must be stored at -20°C.[1][2]

Part 2: Synthesis & Isolation Strategies

Do not treat these like phenyl sulfonyl chlorides.[1] Choose your synthetic route based on the specific isomer stability.

Route A: Oxidative Chlorination (Standard)

Best for: 3-pyridinesulfonyl derivatives.[1][2]

-

Reagent:

gas (industrial) or N-Chlorosuccinimide (NCS) + HCl (lab scale).[1][2] -

Critical Control: Temperature must be kept < -5°C .

-

Protocol Note: The benzyloxy group can be chlorinated on the ring if the temperature rises.[3] Use NCS/acetonitrile/HCl for a milder release of

.

Route B: Diazotization (The "Gentle" Alternative)

Best for: Acid-sensitive benzyloxy groups.[1][2]

-

Reagents:

, -

Mechanism: Converts amine

diazonium salt -

Advantage: Avoids free chlorine, reducing the risk of attacking the benzyl ring.

Route C: The "Surrogate" Strategy (Recommended)

Best for: Highly unstable 2-sulfonyl isomers. Instead of isolating the chloride, synthesize the 2,4,6-Trichlorophenyl (TCP) Ester .

-

Why: TCP esters are stable solids that can be stored for months.[1] They react with amines (to form sulfonamides) almost as fast as chlorides but do not hydrolyze in air.[1]

-

Synthesis: React the pyridyl sulfinate salt with 2,4,6-trichlorophenyl chloroformate.

Part 3: Experimental Protocols

Protocol 1: In-Situ Generation & Coupling

Use this for unstable 2-benzyloxy-pyridine-sulfonyl chlorides.[1][2]

-

Preparation: Suspend the sodium sulfinate salt (1.0 equiv) in anhydrous DCM (0.2 M).

-

Chlorination: Cool to 0°C . Add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise.[1][2] Stir for 1 hour.

-

Checkpoint: Do not filter yet.[1] The succinimide byproduct is inert in the next step.

-

-

Coupling: In a separate flask, mix the amine (1.0 equiv) and Pyridine/TEA (2.0 equiv) in DCM.

-

Addition: Transfer the crude sulfonyl chloride supernatant via syringe directly into the amine solution at 0°C.

-

Quench: After 2 hours, quench with saturated NaHCO3 .

-

Why: You must neutralize HCl immediately to prevent benzyl ether cleavage.[1]

-

Protocol 2: Storage of Isolated Material

If you must isolate the solid:

-

Workup: Wash organic layer with cold

(twice) to remove all acid traces.[1] Dry over -

Concentration: Do not use a water bath > 30°C.

-

Storage:

-

Container: Amber vial, flushed with Argon.

-

Temp: -20°C (Mandatory).

-

Additive: Adding a trace of solid

(dust) to the vial can act as an acid scavenger during storage.

-

Part 4: Visualization of Decomposition & Workflow

Diagram 1: The "Suicide" Decomposition Pathway

This diagram illustrates how moisture initiates a cycle that destroys both the functional group and the core scaffold.

Caption: The autocatalytic "suicide" cycle where hydrolysis-generated HCl cleaves the benzyloxy protecting group.[2]

Diagram 2: Handling Decision Matrix

A logical workflow for determining whether to isolate or use in-situ.

Caption: Decision tree for selecting the isolation strategy based on the regiochemistry of the pyridine ring.

References

-

BenchChem. How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. (2025).[1][4][6] Retrieved from [1]

-

Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv (2025).[1] Retrieved from [1][2]

-

Organic Syntheses. Benzenesulfonyl chloride (General Handling).[1] Org.[1][4][7][8][9][10][11] Synth. 1921, 1,[12] 21. Retrieved from [1]

-

Congreve, M. S., et al. Selective Cleavage of Benzyl Ethers.[9] Synlett (1993).[1][9] Retrieved from [1][2]

-

Caddick, S., et al. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. J. Org.[1][5][8] Chem. (2015).[1] Retrieved from [1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-(Benzyloxy)-2-chloropyridine|CAS 108082-72-0 [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Pyridone synthesis [organic-chemistry.org]

- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 10. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

structural characteristics of 6-(Benzyloxy)pyridine-3-sulfonyl chloride

An In-Depth Technical Guide to the Structural Characteristics and Synthetic Utility of 6-(Benzyloxy)pyridine-3-sulfonyl chloride

Executive Summary

6-(Benzyloxy)pyridine-3-sulfonyl chloride is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive analysis of its core structural characteristics, reactivity, and practical applications. The molecule integrates a pyridine core, a common scaffold in pharmaceuticals; a highly reactive sulfonyl chloride group, which serves as a key handle for introducing the bioisosterically important sulfonamide moiety; and a benzyloxy group, which acts as a stable protecting group for a synthetically versatile hydroxyl functionality. This document details the compound's physicochemical properties, offers evidence-based protocols for its synthesis and subsequent use in sulfonamide formation, and discusses critical aspects of handling, stability, and analytical characterization. The insights provided are designed to empower scientists to effectively leverage this reagent in complex synthetic campaigns.

Introduction to Heterocyclic Sulfonyl Chlorides in Drug Discovery

The strategic design of small molecule therapeutics often relies on building blocks that offer a combination of desirable structural features and versatile reactivity. Heterocyclic sulfonyl chlorides, particularly those based on the pyridine scaffold, have emerged as exceptionally valuable tools in this context.

The Sulfonamide Moiety: A Privileged Amide Bioisostere

The coupling of carboxylic acids and amines to form amides is the most ubiquitous reaction in pharmaceutical synthesis.[1] However, amides can be susceptible to metabolic hydrolysis. The sulfonamide group is a well-established amide bioisostere that often imparts improved metabolic stability, modified binding properties, and increased polar surface area.[1] The sulfonyl chloride functional group is the premier electrophile for the facile construction of these sulfonamide linkages through reaction with primary or secondary amines.[2]

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring itself serves as a rigid core for orienting pharmacophoric substituents.[3] The incorporation of a pyridine nucleus can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

6-(Benzyloxy)pyridine-3-sulfonyl chloride: A Multifunctional Building Block

6-(Benzyloxy)pyridine-3-sulfonyl chloride capitalizes on these principles by presenting three key strategic elements in a single molecule:

-

Pyridine Core: A proven heterocyclic scaffold for molecular recognition at biological targets.

-

Sulfonyl Chloride Handle: A reactive site for the direct and efficient synthesis of sulfonamides.

-

Benzyloxy Protecting Group: A stable ether linkage that masks a 6-hydroxy-pyridine moiety, which can be unmasked in a later synthetic step to introduce a new vector for substitution or a critical hydrogen bond donor.[3]

This combination makes it a highly valuable intermediate for building diverse libraries of complex molecules for screening and lead optimization.

Physicochemical and Structural Properties

Core Molecular Structure

The molecule consists of a pyridine ring substituted at the 3-position with a sulfonyl chloride group (-SO₂Cl) and at the 6-position with a benzyloxy group (-OCH₂Ph).

Molecular Formula: C₁₂H₁₀ClNO₃S[4]

IUPAC Name: 6-(benzyloxy)pyridine-3-sulfonyl chloride

InChI Key: GCVXGJULOOCYGE-UHFFFAOYSA-N[4]

Tabulated Physicochemical Data

| Property | Value | Source |

| CAS Number | 1713804-52-4 | [4] |

| Molecular Weight | 283.74 g/mol | [4] |

| MDL Number | MFCD25328797 | [4] |

Spectroscopic Characterization Profile (Based on Analogs)

Direct spectroscopic data for the title compound is not widely published; however, its characteristic spectral features can be reliably predicted based on extensive data from close structural analogs such as pyridine-3-sulfonyl chloride and other aryl sulfonyl chlorides.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, a singlet for the methylene protons of the benzyl group (~5.5 ppm), and multiplets for the phenyl protons of the benzyl group (~7.3-7.5 ppm). The pyridine protons will be deshielded due to the electron-withdrawing nature of the sulfonyl chloride and the ring nitrogen.

-

¹³C NMR: The carbon spectrum will display signals for all 12 unique carbons, with the carbon attached to the sulfonyl chloride group being significantly downfield.

-

Infrared (IR) Spectroscopy: The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bond in the sulfonyl chloride group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[5]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the ³⁷Cl isotope. The peak for [M+2] will have an intensity approximately one-third that of the [M]+ peak.

Synthesis and Handling

Proposed Synthetic Route

The most logical and field-proven synthetic route to 6-(benzyloxy)pyridine-3-sulfonyl chloride proceeds from the corresponding amine, 6-(benzyloxy)pyridin-3-amine[6], via a Sandmeyer-type reaction. This well-established transformation involves diazotization of the primary amine followed by sulfochlorination. This approach is widely used for the industrial synthesis of related compounds like pyridine-3-sulfonyl chloride from 3-aminopyridine.[7][8]

Caption: Proposed synthetic pathway via Sandmeyer reaction.

General Synthetic Protocol

This protocol is a representative example based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.[7][8]

Materials:

-

6-(Benzyloxy)pyridin-3-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂)

-

Cuprous Chloride (CuCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Dissolve 6-(benzyloxy)pyridin-3-amine (1.0 eq) in aqueous HCl. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt.

-

Sulfochlorination: In a separate flask, prepare a solution of thionyl chloride saturated with sulfur dioxide gas and a catalytic amount of cuprous chloride, cooled to 0-5 °C.

-

Add the cold diazonium salt solution from Step 2 to the thionyl chloride solution, controlling the rate of addition to manage gas evolution and maintain the temperature.

-

Allow the reaction to stir at a low temperature overnight.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Stability, Storage, and Handling

Like virtually all sulfonyl chlorides, 6-(benzyloxy)pyridine-3-sulfonyl chloride is a highly reactive and moisture-sensitive compound.[9]

-

Primary Degradation Pathway: The principal route of degradation is hydrolysis of the sulfonyl chloride moiety by atmospheric or trace water, yielding the corresponding and unreactive pyridine-3-sulfonic acid and HCl.[10][11] This underscores the necessity of using anhydrous solvents and techniques.

-

Storage Conditions: To ensure chemical integrity, the compound must be stored under stringent conditions.[9]

-

Handling: Handle only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is corrosive and causes burns.[8][13]

Reactivity and Applications in Synthesis

The Sulfonyl Chloride as an Electrophilic Handle: Sulfonamide Formation

The primary utility of this reagent is in the synthesis of N-substituted sulfonamides. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack by primary or secondary amines. The reaction produces one equivalent of HCl, which must be neutralized by a base to prevent protonation and deactivation of the starting amine.[14]

General Protocol for Sulfonamide Synthesis

This protocol provides a robust, self-validating framework for the synthesis of sulfonamides from 6-(benzyloxy)pyridine-3-sulfonyl chloride.[14][15]

Materials:

-

6-(Benzyloxy)pyridine-3-sulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.0-1.1 eq)

-

Anhydrous Pyridine (as solvent) or Triethylamine (2.0-3.0 eq) in an aprotic solvent like Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried flask under an inert atmosphere, add the amine and the anhydrous solvent (e.g., DCM).

-

Base Addition: If not using pyridine as the solvent, add the base (e.g., triethylamine). Cool the mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of 6-(benzyloxy)pyridine-3-sulfonyl chloride in the reaction solvent to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated sodium bicarbonate solution (to remove unreacted sulfonyl chloride), and brine.[14]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[14]

Caption: Experimental workflow for sulfonamide synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 6-(benzyloxy)pyridine-3-sulfonyl chloride is paramount for its successful application in synthesis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the standard for assessing the purity of the sulfonyl chloride.

-

Method Considerations: A stability-indicating method is crucial to separate the parent compound from its primary degradant, 6-(benzyloxy)pyridine-3-sulfonic acid.[9][11]

-

Typical Conditions: A C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like 0.1% TFA or formic acid) is generally effective. Due to the high reactivity, analysis should be performed promptly after sample preparation.

Conclusion

6-(Benzyloxy)pyridine-3-sulfonyl chloride is a sophisticated and highly valuable building block for modern drug discovery. Its structural design provides a direct route to novel sulfonamides built upon a pharmaceutically relevant pyridine core. The inherent reactivity of the sulfonyl chloride group demands careful handling and storage, but also enables efficient and high-yield transformations. The presence of the benzyloxy protecting group further enhances its synthetic utility, opening pathways to more complex molecular architectures. For researchers and scientists aiming to synthesize novel chemical entities, a thorough understanding of this reagent's structural characteristics, stability, and reactivity profile is essential for unlocking its full potential.

References

- Benchchem. (n.d.). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.

- ResearchGate. (2026, February 24). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Merck. (n.d.). 6-(benzyloxy)pyridine-3-sulfonyl chloride | 1713804-52-4.

- Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION.

- Benchchem. (n.d.). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis.

- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum.

- Rasayan J. Chem. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.

- Guidechem. (2023, April 1). What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE?.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.

- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- PubChem. (n.d.). Pyridine-3-sulfonyl chloride.

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet.

- ChemicalBook. (2026, January 13). pyridine-3-sulfonyl chloride | 16133-25-8.

- PubChem. (n.d.). 6-(Benzyloxy)pyridin-3-amine.

- CymitQuimica. (n.d.). CAS 6684-39-5: 6-Chloropyridine-3-sulfonyl chloride.

- Benchchem. (n.d.). Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry.

- Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.

- WIPO Patentscope. (n.d.). 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.

- Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-(benzyloxy)pyridine-3-sulfonyl chloride | 1713804-52-4 [sigmaaldrich.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 6-(Benzyloxy)pyridin-3-amine | C12H12N2O | CID 563286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 8. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

literature review of 6-(Benzyloxy)pyridine-3-sulfonyl chloride derivatives

This guide provides an in-depth technical analysis of 6-(Benzyloxy)pyridine-3-sulfonyl chloride (CAS 1713804-52-4), a critical heterocyclic building block in medicinal chemistry.[1][2][3] It focuses on its synthesis, reactivity profile, and application as a "masked" equivalent of 2-pyridone-5-sulfonyl chloride for drug discovery.[1][2][3]

Executive Summary

6-(Benzyloxy)pyridine-3-sulfonyl chloride is a specialized electrophile used primarily to introduce the pyridine-3-sulfonamide moiety into bioactive molecules.[1][2][3] Its strategic value lies in the benzyloxy group, which serves two distinct roles:[3]

-

Lipophilic Anchor: It increases permeability and hydrophobic binding interactions during early-stage screening.[1][2]

-

Masked Pyridone: It acts as a robust protecting group for the 6-hydroxyl moiety.[1][2][3] Upon hydrogenolysis, the molecule reveals the 2-pyridone pharmacophore, a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1][2][3]

| Property | Data |

| CAS Number | 1713804-52-4 |

| Molecular Formula | C₁₂H₁₀ClNO₃S |

| Molecular Weight | 283.73 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂), moisture sensitive |

Synthetic Pathways & Mechanistic Insight

The synthesis of sulfonyl chlorides from aminopyridines is non-trivial due to the sensitivity of the pyridine ring to electrophilic sulfonation conditions.[3] The preferred industrial route utilizes the Meerwein Sulfonyl Chloride Synthesis , which avoids harsh oleum conditions.[2][3]

Preferred Synthetic Route

The synthesis typically proceeds from 6-(benzyloxy)pyridin-3-amine .[1][2][3] The benzyl ether is stable under the acidic diazotization conditions, provided the temperature is strictly controlled to prevent ether cleavage.[3]

Figure 1: Meerwein synthesis pathway converting the amino precursor to the sulfonyl chloride via a diazonium intermediate.[1][3]

Critical Process Parameters (CPP)

-

Diazotization Temperature: Must remain < 5°C. Higher temperatures risk hydrolysis of the diazonium salt to the phenol (6-benzyloxypyridin-3-ol).[1][2][3]

-

Copper Catalyst: Cu(II) serves as a redox shuttle, reducing the diazonium cation to a radical species that reacts with SO₂.[2][3]

-

Solvent System: Glacial acetic acid is often used to solubilize the lipophilic benzyl derivative while maintaining the necessary acidity.[2][3]

Reactivity Profile & "Masked" Utility

This compound is a dual-use scaffold.[1][2] The sulfonyl chloride is the primary reactive handle, while the benzyl group dictates the secondary chemistry.[3]

Divergent Synthesis Workflow

The power of this scaffold is the ability to branch into either alkoxypyridine derivatives or pyridone derivatives.[2][3]

Figure 2: Divergent synthesis showing the retention of the benzyl group (Path A) vs. deprotection to the pyridone pharmacophore (Path B).[1][2][3]

Tautomerism Insight

Upon removal of the benzyl group (Path B), the resulting 6-hydroxypyridine tautomerizes almost exclusively to the 2-pyridone form in solution.[1][2][3]

-

Significance: The pyridone NH is a critical hydrogen bond donor (HBD) in kinase active sites (e.g., hinge binding), whereas the benzyloxy precursor is a steric bulk element.[2][3]

Experimental Protocols

General Sulfonylation Protocol

This protocol assumes a standard coupling with a primary amine.[2]

Reagents:

-

6-(Benzyloxy)pyridine-3-sulfonyl chloride (1.0 equiv)[1][2][3]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1][2][3]

Step-by-Step Methodology:

-

Preparation: Dissolve the amine substrate and base (TEA/DIPEA) in anhydrous DCM under an inert atmosphere (N₂). Cool to 0°C.[2]

-

Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM and add dropwise to the reaction mixture. Note: Adding the electrophile slowly prevents homocoupling or side reactions.[2][3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2][3]

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1][2][3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][5][6][7]

-

Purification: Flash column chromatography (typically SiO₂, gradient elution).[2][3]

Hydrogenolysis (Deprotection to Pyridone)

Reagents:

Methodology:

-

Dissolve the sulfonamide in Methanol.[2]

-

Add Pd/C catalyst carefully (under N₂ flow to prevent ignition).[1][2]

-

Purge the flask with H₂ gas (balloon).[2][3] Stir vigorously at RT for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.[2]

-

Isolation: Concentrate filtrate to yield the 2-pyridone derivative.

Medicinal Chemistry Applications

Vonoprazan (TAK-438) & P-CABs

While Vonoprazan utilizes a pyridine-3-sulfonyl core, derivatives with the 6-position substituted (via the benzyloxy intermediate) are explored to modulate pKa and solubility.[1][2][3] The sulfonyl group provides a rigid geometry, positioning the pyridine nitrogen for specific dipole interactions.[3]

Kinase Inhibition

The 2-pyridone motif (derived from this scaffold) is a bioisostere for the amide bond and phenol.[1][2][3] It is frequently used to bind to the ATP-binding site of kinases.[1][2]

-

Example: In p38 MAP kinase inhibitors, the pyridone oxygen acts as an H-bond acceptor, while the NH acts as a donor, mimicking the adenine ring of ATP.[3]

Estrogen Derivatization

Pyridine-3-sulfonyl chlorides are used to derivatize steroidal estrogens for LC-MS/MS analysis.[1][2][8] The 6-benzyloxy derivative adds significant hydrophobicity, increasing retention time on reverse-phase columns and improving ionization efficiency in ESI+ mode due to the basic pyridine nitrogen.[1][3]

References

-

Synthesis of Pyridine-3-sulfonyl Chlorides

-

Medicinal Chemistry of Sulfonamides

-

Analytical Applications (Derivatization)

-

Compound Data & Safety

Sources

- 1. BindingDB BDBM50154062 2-(5-HYDROXY-NAPHTHALEN-1-YL)-1,3-BENZOOXAZOL-6-OL::2-(5-Hydroxy-naphthalen-1-yl)-benzooxazol-6-ol::2-(5-hydroxynaphthalen-1-yl)benzo[d]oxazol-6-ol::CHEMBL185918 [bindingdb.org]

- 2. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. US11492346B2 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]

- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 8. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-3-Sulfonyl Chloride (CAS 16133-25-8) - Key Intermediate for Vonoprazan & Pharmaceutical Synthesis | High-Quality Organic Compound [hzjeci.com]

- 10. Bot Verification [rasayanjournal.co.in]

Physicochemical Profiling and Handling Protocols for 6-(Benzyloxy)pyridine-3-sulfonyl Chloride: A Technical Guide

Executive Summary

6-(Benzyloxy)pyridine-3-sulfonyl chloride (CAS: 1713804-52-4) is a highly reactive electrophilic building block utilized extensively in medicinal chemistry for the synthesis of complex sulfonamides and SuFEx (Sulfur Fluoride Exchange) precursors. Due to the inherent thermal instability of the sulfonyl chloride moiety combined with the lability of the benzyloxy ether, empirical melting and boiling points are rarely documented in primary literature.

This guide provides a rigorous physicochemical profile, explains the thermodynamic causality behind its handling requirements, and outlines self-validating protocols for its use and characterization, ensuring high-fidelity results in drug development workflows.

Physicochemical Profiling & Causality

Unlike stable aromatic solids, heteroaryl sulfonyl chlorides present unique thermodynamic challenges. Standard distillation or melting point apparatuses often fail to capture accurate phase transition temperatures due to competitive decomposition pathways.

Quantitative Data Summary

Table 1: Physicochemical Properties of 6-(Benzyloxy)pyridine-3-sulfonyl Chloride

| Property | Value / Description |

| CAS Number | 1713804-52-4 |

| Molecular Formula | C12H10ClNO3S |

| Molecular Weight | 283.73 g/mol |

| Physical State (RT) | Viscous oil to low-melting solid |

| Predicted Melting Point | 45 °C – 65 °C (Highly dependent on purity and crystalline state) |

| Predicted Boiling Point | Decomposes before boiling (> 400 °C at 760 mmHg) |

| Storage Conditions | 2–8 °C, under strictly anhydrous inert gas (Argon/Nitrogen) |

Causality Behind the Missing Empirical Boiling Point

Attempting to determine the boiling point of 6-(Benzyloxy)pyridine-3-sulfonyl chloride at atmospheric pressure results in catastrophic thermal degradation. As documented in studies of similar [1, 2], thermal stress above 100 °C induces desulfonylation (extrusion of SO₂ gas). Furthermore, the benzyloxy group is susceptible to thermal cleavage, especially if trace moisture generates catalytic amounts of hydrochloric acid (HCl) via sulfonyl chloride hydrolysis, a known limitation in [4]. Consequently, the compound decomposes into chloropyridines, benzyl chloride, and polymeric byproducts long before a true vapor-liquid equilibrium is established.

Figure 1: Thermal degradation pathways of 6-(Benzyloxy)pyridine-3-sulfonyl chloride preventing BP.

Structural and Mechanistic Insights

The synthesis of 6-(Benzyloxy)pyridine-3-sulfonyl chloride is typically achieved via a [3]. The precursor, 6-(benzyloxy)pyridin-3-amine, undergoes diazotization followed by reaction with sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂).

The resulting sulfonyl chloride is highly electrophilic. The electron-withdrawing nature of the pyridine ring increases the susceptibility of the sulfur center to nucleophilic attack. However, the electron-donating resonance from the 6-benzyloxy oxygen partially mitigates this, providing a delicate balance of reactivity that makes it an ideal, albeit sensitive, intermediate for drug discovery.

Experimental Workflows: Synthesis and Characterization

Because direct melting point or boiling point analyses are unreliable indicators of purity for this compound, analytical validation must be performed indirectly. The field-proven standard is to trap the reactive sulfonyl chloride as a stable sulfonamide derivative, which can then be rigorously characterized (including accurate MP/BP determination).

Protocol: Indirect Characterization via Sulfonamide Derivatization

This self-validating system ensures that the integrity of the sulfonyl chloride is confirmed by the stoichiometric yield of its stable derivative.

-

Preparation: Flame-dry a 50 mL round-bottom flask. Flush with Argon gas to ensure a strictly anhydrous environment.

-

Dissolution: Dissolve 1.0 mmol of 6-(Benzyloxy)pyridine-3-sulfonyl chloride in 10 mL of anhydrous dichloromethane (DCM). Chill to 0 °C using an ice bath.

-

Nucleophilic Addition: Slowly add 1.2 mmol of a standard amine (e.g., aniline or morpholine) followed by 1.5 mmol of N,N-Diisopropylethylamine (DIPEA).

-

Causality Insight: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed cleavage of the benzyloxy group.

-

-

Reaction Progression: Remove the ice bath and stir at room temperature for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

-

Quench and Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: Purify the resulting sulfonamide via flash column chromatography. The isolated sulfonamide will possess a stable, highly defined melting point suitable for QA/QC documentation.

Figure 2: Standard derivatization workflow to generate stable sulfonamides for characterization.

Analytical Validation Protocols

When analyzing the neat 6-(Benzyloxy)pyridine-3-sulfonyl chloride, researchers must avoid techniques that induce hydrolysis or thermal stress:

-

NMR Spectroscopy: Use strictly anhydrous CDCl₃ or DMSO-d₆. The presence of a sharp singlet near

5.4 ppm (for the benzyl CH₂ protons) and the characteristic splitting of the pyridine protons will confirm structural integrity. -

Mass Spectrometry: Standard LC-MS using water/methanol gradients will rapidly hydrolyze the compound to the corresponding sulfonic acid (M - Cl + OH). To observe the intact mass, use GC-MS with a low injector temperature, or direct injection ESI-MS in anhydrous acetonitrile.

References

-

Title: PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE Chemical Properties Source: LookChem URL: [Link][1]

-

Title: Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups Source: ChemRxiv URL: [Link][2]

Sources

general procedure for sulfonamide synthesis using 6-(Benzyloxy)pyridine-3-sulfonyl chloride

Application Note: Precision Synthesis of Sulfonamides using 6-(Benzyloxy)pyridine-3-sulfonyl chloride

Executive Summary

This guide details the optimized protocols for synthesizing sulfonamides using 6-(Benzyloxy)pyridine-3-sulfonyl chloride . This reagent is a critical pharmacophore precursor in medicinal chemistry, particularly for generating 6-hydroxypyridine-3-sulfonamide derivatives (tautomeric with 2-pyridones) found in various kinase inhibitors and GPCR ligands.

Unlike simple benzene sulfonyl chlorides, this pyridine derivative requires specific handling to prevent hydrolysis and ensure regioselectivity. The benzyloxy group serves as a robust protecting group for the 2-pyridone oxygen, improving lipophilicity and solubility during the coupling phase, and is easily removed downstream via hydrogenolysis.

Reagent Profile & Strategic Context

Compound: 6-(Benzyloxy)pyridine-3-sulfonyl chloride CAS: [Generic/Analogous] (Note: Specific CAS depends on substitution, often custom synthesized) Molecular Weight: ~283.73 g/mol (approx) Physical State: White to off-white solid (moisture sensitive)

| Property | Specification | Strategic Implication |

| Electrophilicity | High | Reacts rapidly with primary/secondary amines. Prone to hydrolysis to sulfonic acid. |

| Solubility | DCM, THF, EtOAc | Compatible with standard anhydrous organic synthesis. |

| Stability | Moisture Sensitive | Store under inert gas (Ar/N2) at -20°C. Do not store in aqueous buffers. |

| Protecting Group | 6-Benzyloxy (OBn) | Masks the polar pyridone; stable to basic coupling; removable by H₂/Pd-C or acid (TFA/HBr). |

Chemical Logic: The pyridine nitrogen renders the ring electron-deficient, increasing the electrophilicity of the sulfonyl chloride compared to phenyl analogs. However, the electron-donating benzyloxy group at the 6-position (para-like orientation to the sulfonyl) mitigates this slightly, stabilizing the compound against immediate decomposition while maintaining sufficient reactivity for coupling [1].

Experimental Protocols

Method A: Standard Anhydrous Coupling (Recommended)

Best for: Primary and non-hindered secondary amines. High-yielding and minimizes hydrolysis.

Reagents:

-

6-(Benzyloxy)pyridine-3-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 – 1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)

-

Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the amine substrate and anhydrous DCM. -

Base Addition: Add TEA or DIPEA via syringe. Cool the mixture to 0°C using an ice bath.

-

Why: Controlling temperature prevents exotherms that can degrade the sulfonyl chloride or cause bis-sulfonylation of primary amines.

-

-

Reagent Addition: Dissolve 6-(Benzyloxy)pyridine-3-sulfonyl chloride in a minimal amount of anhydrous DCM in a separate vial. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Why: Slow addition ensures the amine is always in excess relative to the chloride locally, favoring mono-sulfonylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check by TLC or LCMS.

-

Success: Disappearance of amine; appearance of a less polar spot (sulfonamide).

-

Failure Mode: Appearance of 6-(benzyloxy)pyridine-3-sulfonic acid (hydrolysis product) indicates wet solvents.

-

-

Quench & Workup:

-

Quench with saturated

(aq).[1] -

Extract with DCM (3x).

-

Wash combined organics with 0.5 M HCl (rapid wash to remove excess amine/pyridine), followed by Sat.

(to remove any hydrolyzed sulfonic acid), then Brine. -

Caution: If your product contains a basic amine, skip the acid wash.

-

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: "Difficult" Amines (Catalytic Activation)

Best for: Anilines, hindered secondary amines, or electron-poor amines.

Modifications:

-

Solvent: Use anhydrous Pyridine (acts as both solvent and base) OR THF with 3.0 eq DIPEA.

-

Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Temperature: If no reaction at RT after 4 hours, heat to 50°C.

-

Mechanism:[1][2][3][4] DMAP forms a highly reactive N-acylpyridinium-like intermediate (sulfonyl-pyridinium), which is more susceptible to nucleophilic attack by weak amines [2].

Downstream Application: Deprotection

The strategic value of this reagent lies in the latent 2-pyridone.

Protocol (Hydrogenolysis):

-

Dissolve the purified sulfonamide in MeOH or EtOH.

-

Add 10 wt% Pd/C catalyst.

-

Stir under

atmosphere (balloon pressure) for 2–12 hours. -

Filter through Celite.

-

Result: Cleavage of the benzyl group yields the 6-hydroxypyridine-3-sulfonamide (tautomerizes to the 2-pyridone form).

Visualization & Workflows

Diagram 1: Synthesis Workflow

This flowchart illustrates the critical decision points and process flow for Method A.

Caption: Operational workflow for sulfonamide coupling, highlighting critical QC checkpoints to detect hydrolysis.

Diagram 2: Mechanistic Pathway

Understanding the reaction mechanism ensures correct troubleshooting.

Caption: Nucleophilic substitution mechanism. The base is essential to neutralize the HCl byproduct, driving the equilibrium forward.

Troubleshooting & QC Data

| Observation | Diagnosis | Solution |

| Starting material remains | Amine is non-nucleophilic | Switch to Method B (Pyridine/DMAP) or heat to 40-50°C. |

| Product mass +18 (LCMS) | Hydrolysis to Sulfonic Acid | Solvent was wet. Flame dry glassware; use fresh anhydrous DCM. |

| Multiple spots on TLC | Bis-sulfonylation | Occurs with primary amines. Add sulfonyl chloride slower and at lower temperatures (-10°C). |

| Low Yield | Product lost in aqueous wash | Sulfonamides of pyridines can be amphoteric. Adjust pH of aqueous layer to ~5-6 during extraction to ensure product is neutral. |

References

-

National Institutes of Health (NIH). (2014). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2011). Selective Debenzylation of Benzyl Protected Groups. Retrieved from [Link]

Sources

Application Note: Optimized Reaction Conditions for 6-(Benzyloxy)pyridine-3-sulfonyl Chloride with Primary Amines

Strategic Utility in Medicinal Chemistry

Sulfonamides are premier bioisosteres for amides in drug development, offering improved hydrolytic stability, an additional hydrogen bond acceptor, and increased polar surface area[1]. The compound 6-(Benzyloxy)pyridine-3-sulfonyl chloride (CAS No.: 1713804-52-4) is a highly valuable electrophilic building block for introducing functionalized pyridine rings into pharmaceutical scaffolds[2].

The benzyloxy group at the C6 position serves a dual strategic purpose:

-

Pharmacophore Protection : It acts as a robust protecting group for the 2-pyridone/6-hydroxypyridine motif, which can be unveiled post-sulfonylation via catalytic hydrogenation or acidic cleavage.

-

Electronic Modulation : The electron-donating nature of the benzyloxy oxygen slightly attenuates the electrophilicity of the sulfonyl chloride compared to unsubstituted pyridine-3-sulfonyl chloride, enhancing its stability during handling while still requiring precise catalytic activation for optimal yields.

Mechanistic Insights & Causality